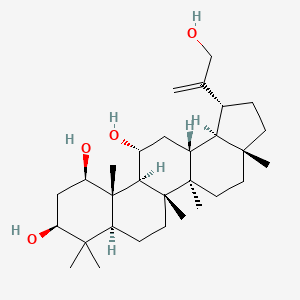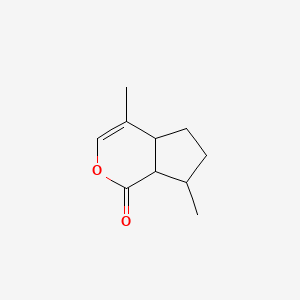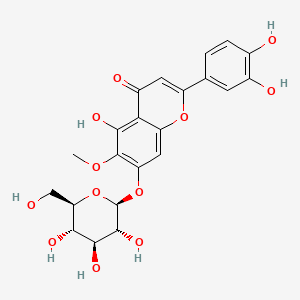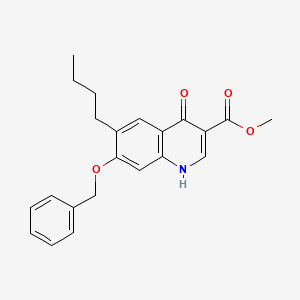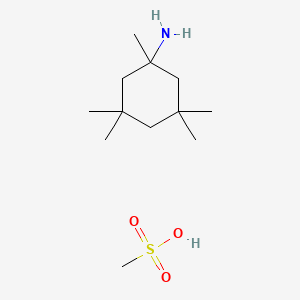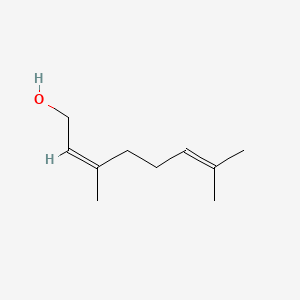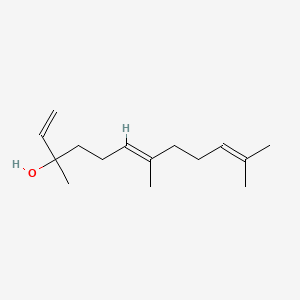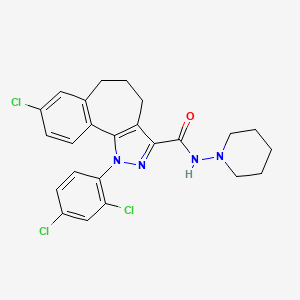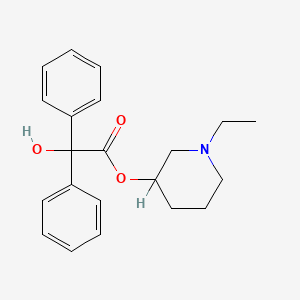
Pachymic acid
描述
Pachymic acid is a naturally occurring lanostane-type triterpenoid compound primarily extracted from the sclerotium of the parasitic fungus Wolfiporia extensa (synonym Wolfiporia cocos). This compound is a significant bioactive component in traditional Chinese medicine, known for its various pharmacological properties, including antitumor, anti-inflammatory, and antiviral activities .
科学研究应用
化学: 茯苓酸及其衍生物用作分析化学中的参考化合物,用于开发新的分析方法。
生物学: 在生物学研究中,茯苓酸用于研究其对细胞过程的影响,包括细胞凋亡和细胞周期调控。
医学: 茯苓酸在临床前研究中显示出作为抗癌、抗炎和抗病毒剂的良好结果。正在研究其在治疗各种疾病中的潜在用途,包括癌症、病毒感染和炎症性疾病。
作用机制
茯苓酸通过各种分子靶点和途径发挥作用。已知它可以抑制EB病毒和蛇毒磷脂酶A2。茯苓酸的抗肿瘤特性归因于其对肿瘤细胞的细胞毒性作用,导致细胞活力和增殖降低。 该化合物还调节了几条信号通路,包括PI3K/Akt和AMPK通路,这些通路在细胞存活、细胞凋亡和自噬中起着至关重要的作用 .
生化分析
Biochemical Properties
Pachymic acid has various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities . It is known to inhibit the Epstein–Barr virus and to inhibit the snake venom phospholipase A2 .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to have cytotoxic effects on tumor cells, making them less viable and proliferate less . It also has anti-inflammatory properties, which can be beneficial in reducing inflammation in cells .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound may inhibit ferroptosis in the kidneys through direct or indirect activation of NRF2, and upregulation of the expression of the downstream ferroptosis related proteins, GPX4, SLC7A11 and HO-1 .
Temporal Effects in Laboratory Settings
It is known that this compound is a white powder that is not absorbed well by the body due to the poor solubility it has in water .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, one study showed that this compound significantly improved lung damage and pathological manifestations in mice administered bleomycin .
Metabolic Pathways
It is known that this compound has various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities .
Transport and Distribution
It is known that this compound is a white powder that is not absorbed well by the body due to the poor solubility it has in water .
Subcellular Localization
It is known that this compound has various biological properties such as cytotoxic, anti-inflammatory, antihyperglycemic, antiviral, antibacterial, sedative-hypnotic, and anti-ischemia/reperfusion activities .
准备方法
合成路线和反应条件
茯苓酸可以通过多种涉及羊毛甾烷衍生物的化学反应合成。合成通常涉及多个步骤,包括氧化、还原和酯化反应。 使用特定的试剂和催化剂来促进这些反应,确保实现所需的结构修饰 .
工业生产方法
茯苓酸的工业生产主要依赖于从茯苓 菌核中提取。提取过程包括干燥和研磨菌核,然后使用乙醇或甲醇等有机溶剂进行溶剂提取。 然后使用色谱技术纯化粗提物,以分离茯苓酸 .
化学反应分析
反应类型
茯苓酸会发生多种化学反应,包括:
氧化: 茯苓酸可以被氧化形成具有改变的生物活性的不同衍生物。
还原: 还原反应可以修饰茯苓酸中的官能团,从而形成新的化合物。
常用试剂和条件
用于茯苓酸化学反应的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应。 这些反应通常在受控温度和压力条件下进行,以确保最佳产率 .
形成的主要产物
茯苓酸化学反应形成的主要产物包括具有增强药理作用的各种衍生物。 这些衍生物通常被评估其在医药应用中的潜在用途,例如抗癌和抗炎剂 .
相似化合物的比较
茯苓酸因其特定的结构特征和生物活性而在羊毛甾烷型三萜类化合物中独树一帜。类似的化合物包括:
土木香酸: 另一种存在于茯苓 中的羊毛甾烷型三萜类化合物,以其抗癌活性而闻名。
灵芝酸: 来自灵芝的三萜类化合物,具有类似的抗肿瘤和抗炎特性。
白桦脂酸: 来自桦木属植物的三萜类化合物,具有显著的抗癌和抗病毒活性。
属性
IUPAC Name |
(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYCLYGKCGVBHN-DRCQUEPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29070-92-6 | |
| Record name | Pachymic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29070-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pachymic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029070926 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PACHYMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2FCK16QAH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does pachymic acid exert its anti-tumor effects in cervical cancer?
A1: Research suggests that this compound induces endoplasmic reticulum (ER) stress and mitochondrial dysfunction in cervical cancer cells, leading to apoptosis. Additionally, this compound activates the AMPK pathway, which plays a crucial role in energy homeostasis and tumor suppression. []
Q2: What is the role of protein tyrosine phosphatase 1B (PTP1B) in this compound's anti-tumor activity in lung adenocarcinoma?
A2: Studies have shown that this compound targets and downregulates PTP1B. This downregulation modulates the Wnt/β-catenin signaling pathway, leading to the suppression of tumor cell viability, metastasis, and angiogenesis while inducing autophagy. []
Q3: How does this compound contribute to the repair of intestinal mucosal injury?
A3: this compound demonstrates a protective effect against intestinal mucosal injury. It reduces disease activity, improves intestinal morphology, and attenuates inflammatory responses. These effects are linked to decreased pro-inflammatory cytokine levels (TNF-α, IL-1β, and IL-8) and oxidative stress markers (MPO and MDA), along with increased levels of the antioxidant glutathione (GSH). []
Q4: Can this compound be used to treat pulmonary fibrosis?
A4: Research suggests potential. This compound was found to ameliorate bleomycin-induced pulmonary fibrosis in rats by reducing pulmonary edema and fibrosis, as evidenced by histopathological analysis and reduced hydroxyproline levels. Furthermore, this compound treatment decreased the expression of fibrosis-related proteins (collagen I, α-SMA, and fibronectin) and inhibited endoplasmic reticulum stress, indicating a multi-faceted protective mechanism. []
Q5: What is the role of the Nrf2/HO-1 signaling pathway in this compound's protective effects against oxidative stress?
A5: this compound has demonstrated a protective effect against oxidative damage in retinal cells. This protection is attributed to the activation of the Nrf2/HO-1 signaling pathway, leading to increased antioxidant enzyme activity and reduced cell apoptosis. []
Q6: Does this compound exhibit anti-inflammatory effects in pneumonia?
A6: Evidence suggests that this compound can inhibit inflammation and cell apoptosis in a lipopolysaccharide-induced rat model of pneumonia. The mechanism involves the regulation of NF-κB and MAPK pathways, crucial players in inflammatory responses. []
Q7: How does this compound interact with the main protease of COVID-19 (Mpro)?
A7: Molecular docking studies have shown that this compound can bind stably to the active site of Mpro, potentially inhibiting its activity. This interaction suggests a possible mechanism for the use of Poria cocos in traditional medicine for COVID-19 intervention, although further research is needed. []
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C30H48O4, and its molecular weight is 472.7 g/mol. [, , , , ]
Q9: What spectroscopic techniques are commonly used to characterize this compound?
A9: Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, alongside Mass Spectrometry (MS) are widely employed for structural elucidation of this compound. [, , , , ]
Q10: Which analytical techniques are used to determine the content of this compound in Poria cocos?
A10: High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as Diode Array Detectors (DAD) and Mass Spectrometry (MS) are frequently used for quantifying this compound in Poria cocos samples. [, , , , , , , , , , , ]
Q11: What are the challenges associated with analyzing this compound?
A11: Analysis of this compound can be challenging due to its structural similarity to other triterpenoids present in Poria cocos. This necessitates the development of highly selective and sensitive analytical methods to ensure accurate quantification. [, ]
Q12: How is the quality of Poria cocos assured, considering its variable this compound content?
A12: Quality control of Poria cocos involves establishing standardized cultivation practices, optimizing extraction procedures, and implementing rigorous analytical methods to determine the content of this compound and other bioactive constituents. [, , , , , , ]
Q13: What is known about the pharmacokinetics of this compound?
A13: Limited information is available on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further research is needed to fully understand its pharmacokinetic profile. [, ]
Q14: Does this compound interact with drug-metabolizing enzymes?
A14: In vitro studies have shown that this compound can inhibit certain cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2E1, and CYP2C9, indicating a potential for drug-drug interactions. Further in vivo studies are needed to assess the clinical significance of these interactions. []
Q15: What is known about the safety profile of this compound?
A15: While this compound is generally considered safe based on its long history of use in traditional medicine, more comprehensive toxicological studies are necessary to fully understand its potential adverse effects and long-term safety profile. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


